N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide
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Overview
Description
N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiophene ring, a benzamide group, and a piperazine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the benzamide group and the piperazine moiety. Common reagents used in these reactions include ethyl bromide, piperazine, and 2-fluorobenzyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[5-ethyl-3-[(4-methylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide
- N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-chlorophenyl)methyl]thiophen-2-yl]benzamide
Uniqueness
N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity
Properties
CAS No. |
6911-55-3 |
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Molecular Formula |
C26H30FN3OS |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide |
InChI |
InChI=1S/C26H30FN3OS/c1-3-20-18-22(26(32-20)28-25(31)19-10-6-5-7-11-19)24(21-12-8-9-13-23(21)27)30-16-14-29(4-2)15-17-30/h5-13,18,24H,3-4,14-17H2,1-2H3,(H,28,31) |
InChI Key |
JIACWQKOZLMSBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC=CC=C3F)N4CCN(CC4)CC |
Origin of Product |
United States |
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